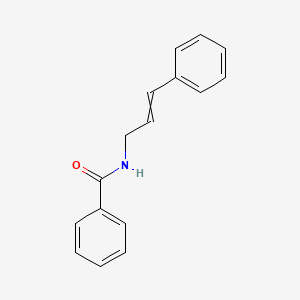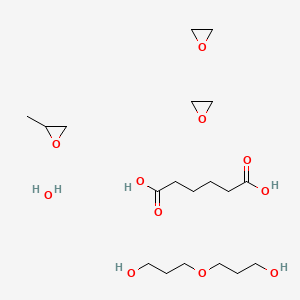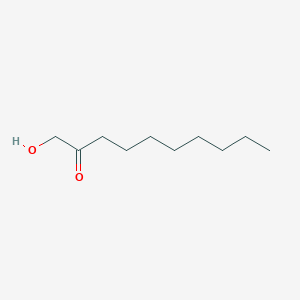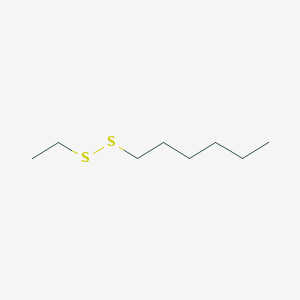
Disulfide, ethyl hexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, ethyl hexyl, also known as ethyl hexyl disulfide, is an organic compound with the molecular formula C₈H₁₈S₂. It is characterized by the presence of a disulfide bond (S-S) between two ethyl hexyl groups. This compound is part of the larger family of disulfides, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfide, ethyl hexyl can be synthesized through several methods. One common approach involves the reaction of alkyl halides with thiourea and elemental sulfur. This method is efficient and avoids contamination by higher polysulfides. The reaction typically occurs in the presence of sodium carbonate in wet polyethylene glycol (PEG 200) at 40°C . Another method involves the oxidative coupling of thiols, where thiols are oxidized to form disulfides using various oxidizing agents .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of large-scale reactors where thiols are oxidized under controlled conditions. The choice of oxidizing agents and reaction conditions can vary depending on the desired purity and yield of the product. Common oxidizing agents include hydrogen peroxide, iodine, and air in the presence of catalysts .
Chemical Reactions Analysis
Types of Reactions
Disulfide, ethyl hexyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The disulfide bond can participate in substitution reactions where one of the sulfur atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used to substitute one of the sulfur atoms in the disulfide bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides depending on the nucleophile used.
Scientific Research Applications
Disulfide, ethyl hexyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in redox biology and its potential as a redox-active compound in biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox processes.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of disulfide, ethyl hexyl involves the interconversion between its reduced (thiol) and oxidized (disulfide) states. This redox cycling is crucial for its biological and chemical activities. In biological systems, disulfides can form and break disulfide bonds in proteins, affecting their structure and function. The redox state of disulfides is often regulated by cellular redox systems such as glutathione .
Comparison with Similar Compounds
Disulfide, ethyl hexyl can be compared with other disulfides such as diethyl disulfide and dipropyl disulfide. While all these compounds share the disulfide bond, their chemical properties and applications can vary:
Diethyl Disulfide: Commonly used as a flavoring agent and in the synthesis of other sulfur compounds.
Dipropyl Disulfide: Found in natural products like garlic and has applications in food flavoring and pharmaceuticals.
This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in different fields.
Properties
CAS No. |
64580-53-6 |
|---|---|
Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
1-(ethyldisulfanyl)hexane |
InChI |
InChI=1S/C8H18S2/c1-3-5-6-7-8-10-9-4-2/h3-8H2,1-2H3 |
InChI Key |
YKNTWULGFXMYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


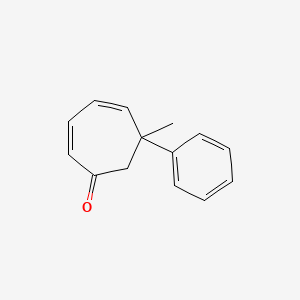

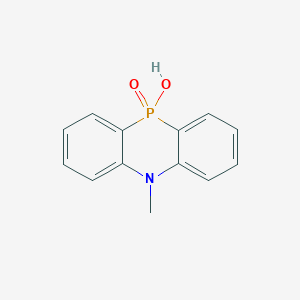

![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

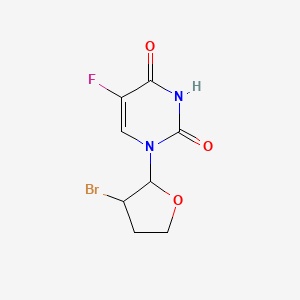
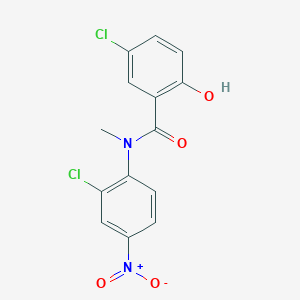
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)

![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
